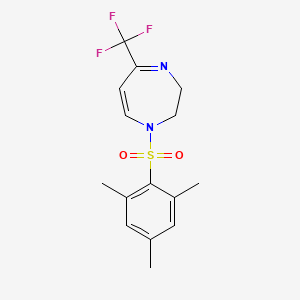
1-(mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a synthetic organic compound known for its distinctive structure and versatile chemical properties. This molecule features a mesitylsulfonyl group and a trifluoromethyl group, making it a valuable entity in various research fields, including chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can be synthesized through a multi-step organic reaction sequence. The key steps include the preparation of the mesitylsulfonyl precursor, the introduction of the trifluoromethyl group, and the formation of the diazepine ring. Typical reaction conditions involve the use of strong bases, polar aprotic solvents, and specific temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound requires robust and scalable synthetic processes. This includes optimization of reaction times, temperatures, and purification techniques to meet regulatory standards and ensure consistency across large batches.
Chemical Reactions Analysis
Types of Reactions
1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is involved in various chemical reactions, such as:
Oxidation: Can be oxidized to introduce oxygen-containing functional groups.
Reduction: Can undergo reduction, potentially altering its ring structure or substituents.
Substitution: Participates in nucleophilic and electrophilic substitution reactions, allowing modification of its chemical structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions employed. For instance, oxidation may yield sulfoxides or sulfones, while reduction could result in simpler hydrocarbons or altered diazepine rings. Substitution reactions often introduce new functional groups or change existing ones, tailoring the compound's properties.
Scientific Research Applications
1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine finds applications across various scientific domains:
Chemistry: Used as a precursor in the synthesis of more complex molecules, especially in medicinal chemistry.
Biology: Investigated for its potential as a bioactive compound with therapeutic effects.
Medicine: Explored for its potential use in pharmaceuticals, particularly in designing new drugs.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its mechanism of action often involves binding to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The mesitylsulfonyl and trifluoromethyl groups play crucial roles in these interactions, enhancing the compound's stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(Tosyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
1-(Mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine
1-(Mesitylsulfonyl)-5-methyl-2,3-dihydro-1H-1,4-diazepine
Uniqueness
1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine stands out due to the presence of both mesitylsulfonyl and trifluoromethyl groups. This combination imparts unique physical and chemical properties, such as increased lipophilicity, metabolic stability, and enhanced biological activity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-(trifluoromethyl)-1-(2,4,6-trimethylphenyl)sulfonyl-2,3-dihydro-1,4-diazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2S/c1-10-8-11(2)14(12(3)9-10)23(21,22)20-6-4-13(15(16,17)18)19-5-7-20/h4,6,8-9H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMBNGDZUAWOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2814381.png)
![8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2814383.png)
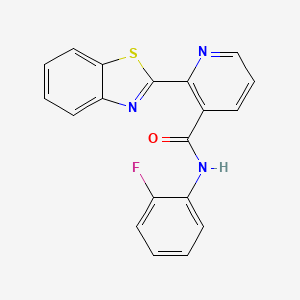
![2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid](/img/structure/B2814385.png)
![1-[(4-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2814386.png)
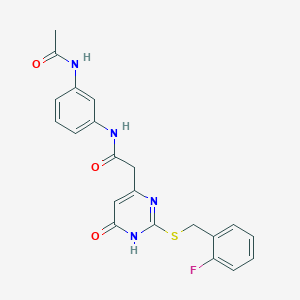
![1-[7-(3,4-Dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide](/img/structure/B2814390.png)
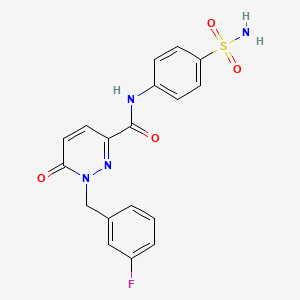
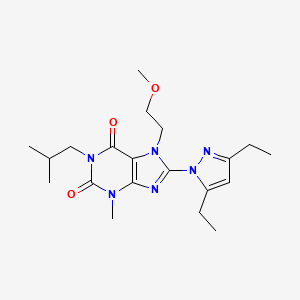
![3-benzyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2814393.png)
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2814395.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2814402.png)
![N-(1-cyanocyclobutyl)-3-[(thiophen-2-yl)methoxy]benzamide](/img/structure/B2814403.png)
![tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2814404.png)
